molecular formula C26H34BrN3O4S2 B2986435 (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide CAS No. 865162-76-1

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide

Cat. No.: B2986435
CAS No.: 865162-76-1
M. Wt: 596.6
InChI Key: DUDJLLRQAUZXLV-SGEDCAFJSA-N
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Description

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole core, which is known for its biological activity, and a sulfamoylbenzamide moiety, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Ethoxyethylation: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl bromoacetate or a similar reagent.

    Formation of the sulfamoylbenzamide moiety: This involves the reaction of 4-aminobenzamide with diisobutylamine and a suitable sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the benzo[d]thiazole or sulfamoylbenzamide moieties.

    Substitution: Derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

The compound’s benzo[d]thiazole core is known for its biological activity, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its potential as a lead compound for developing new therapeutic agents.

Medicine

In medicine, this compound may serve as a precursor for drugs targeting specific enzymes or receptors. Its sulfamoylbenzamide moiety can enhance its pharmacokinetic properties, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The sulfamoylbenzamide moiety can enhance the compound’s binding affinity and selectivity, making it more effective in its action.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole core and exhibit similar biological activities.

    Sulfamoylbenzamide derivatives: Compounds with the sulfamoylbenzamide moiety can have comparable pharmacokinetic properties.

Uniqueness

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide is unique due to the combination of the benzo[d]thiazole core and the sulfamoylbenzamide moiety. This combination enhances its biological activity and pharmacokinetic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34BrN3O4S2/c1-6-34-14-13-30-23-12-9-21(27)15-24(23)35-26(30)28-25(31)20-7-10-22(11-8-20)36(32,33)29(16-18(2)3)17-19(4)5/h7-12,15,18-19H,6,13-14,16-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDJLLRQAUZXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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